molecular formula C23H19ClN2O2 B6568940 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide CAS No. 946320-72-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide

Cat. No.: B6568940
CAS No.: 946320-72-5
M. Wt: 390.9 g/mol
InChI Key: QNDSJVFMIVTVML-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is a chemical compound with the molecular formula C25H22N2O2Cl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide typically involves the following steps:

    Formation of 1-benzoyl-1,2,3,4-tetrahydroquinoline: This intermediate can be synthesized through the reduction of quinoline derivatives followed by benzoylation.

    Coupling Reaction: The intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN2OC_{18}H_{16}ClN_{2}O with a molecular weight of 320.79 g/mol. The compound features a tetrahydroquinoline core that is known for various biological activities.

PropertyValue
Molecular FormulaC18H16ClN2OC_{18}H_{16}ClN_{2}O
Molecular Weight320.79 g/mol
LogP3.5
Polar Surface Area60.5 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. It may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing neurotransmission and cellular signaling.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For example:

  • In Vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Bactericidal Effects : Studies indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of tetrahydroquinoline derivatives, noting that modifications can enhance antitumor efficacy .
  • Mechanistic Insights :
    • Research indicated that tetrahydroquinoline derivatives could inhibit tubulin polymerization similar to established chemotherapeutic agents like paclitaxel .
  • Antimicrobial Efficacy :
    • A comparative study on various benzamide derivatives showed that compounds with a tetrahydroquinoline moiety exhibited enhanced antibacterial activity against resistant strains .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDSJVFMIVTVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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